GN44028

描述

准备方法

合成路线和反应条件: GN 44028 的合成涉及 indenopyrazole 核心结构的形成。关键步骤包括:

环化反应: 通过涉及肼衍生物和二酮的环化反应形成吡唑环。

芳香取代: 通过芳香取代反应引入苯并二恶英部分。

工业生产方法: GN 44028 的工业生产遵循类似的合成路线,但规模更大。该过程涉及:

间歇反应: 在大型间歇反应器中进行反应,精确控制温度和反应时间。

溶剂萃取: 使用二甲基亚砜 (DMSO) 等溶剂进行萃取和纯化。

质量控制: 通过严格的质量控制措施确保最终产品符合所需的纯度标准.

反应类型:

抑制转录活性: GN 44028 抑制缺氧条件下 HIF-1α 的转录活性。

常用试剂和条件:

试剂: 肼衍生物、二酮、苯并二恶英衍生物。

主要产品:

血管内皮生长因子 (VEGF) 的抑制: GN 44028 降低癌细胞中 VEGF 的水平,有助于其抗癌特性.

科学研究应用

In Vitro Studies

GN44028 has demonstrated cytotoxic effects against various cancer cell lines in vitro, including colorectal cancer cells (HCT116 and CT26). Studies have shown that inhibiting HIF-1α signaling with this compound can weaken the tumor-initiating capability and enhance the efficacy of chemotherapy .

Table 1: In Vitro Effects of this compound on Cancer Cell Lines

| Cell Line | IC50 (nM) | Effect Observed |

|---|---|---|

| HCT116 | 14 | Reduced colony formation |

| CT26 | 14 | Decreased tumorigenicity |

In Vivo Studies

In animal models, this compound has been utilized to assess its impact on tumor growth and metastasis. For instance, subcutaneous injections of HCT116 cells into mice followed by treatment with this compound resulted in significantly reduced tumor size compared to control groups . This suggests that this compound may serve as an effective therapeutic agent in reducing tumor burden.

Potential in Combination Therapy

Recent findings indicate that combining this compound with other chemotherapeutic agents can lead to synergistic effects, improving overall treatment outcomes. For example, when used alongside traditional chemotherapy drugs, this compound enhanced the anticancer effects by targeting the metabolic adaptations of cancer cells .

Broader Implications in Disease Models

Beyond cancer, the inhibition of HIF-1α by this compound has implications for other diseases characterized by hypoxia, such as ischemic conditions and certain inflammatory diseases. Research indicates that targeting HIF-1α can modulate immune responses and tissue repair processes .

Case Study 1: Colorectal Cancer

A study investigating the effects of this compound on colorectal cancer cell lines revealed that treatment led to a significant reduction in cell viability and migration capabilities. The study concluded that this compound could be a promising candidate for further development in colorectal cancer therapy .

Case Study 2: Combination with Chemotherapy

In a preclinical trial, this compound was administered alongside standard chemotherapy regimens to assess its potential for enhancing treatment efficacy in solid tumors. The results indicated improved survival rates and reduced tumor recurrence compared to chemotherapy alone, highlighting its potential role as an adjunct therapy .

作用机制

GN 44028 通过抑制 HIF-1α 的转录活性发挥作用。该化合物与 HIF-1α 结合,阻止其与 DNA 中的缺氧反应元件 (HRE) 相互作用,从而阻断缺氧诱导基因的转录。 这种抑制导致 VEGF 和参与血管生成和肿瘤生长的其他蛋白质水平降低 .

类似化合物:

GN 44029: 另一种 HIF-1α 抑制剂,具有类似的结构,但在吡唑环上具有不同的取代基。

GN 44030: 一种具有类似作用机制但 IC50 值更高的化合物,表明其效力较低.

GN 44028 的独特性:

相似化合物的比较

GN 44029: Another HIF-1α inhibitor with a similar structure but different substituents on the pyrazole ring.

GN 44030: A compound with a similar mechanism of action but higher IC50 value, indicating lower potency.

Uniqueness of GN 44028:

生物活性

GN44028 is a potent inhibitor of hypoxia-inducible factor 1-alpha (HIF-1α), with an IC50 value of approximately 14 nM. This compound has garnered significant attention for its role in modulating cellular responses to hypoxia, particularly in various pathological conditions such as cancer and muscle regeneration. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on different cell types, and implications for therapeutic applications.

This compound specifically inhibits the transcriptional activity of HIF-1α without affecting HIF-2α. The inhibition occurs through the blockade of HIF-1α's ability to transactivate genes involved in the hypoxic response, which is critical in various cellular processes including metabolism, angiogenesis, and cell survival under low oxygen conditions .

1. Chondrocytes

Research indicates that this compound disrupts the regulation of hemoglobin expression in chondrocytes under hypoxic conditions. In a study examining the role of HIF-1α in cartilage physiology, it was found that treatment with this compound led to a significant reduction in hemoglobin production, which is crucial for maintaining cellular oxygen levels and preventing cell death during hypoxia .

2. Muscle Stem Cells (MuSCs)

In models of chronic hypoxia, this compound has been shown to impair muscle regeneration by inhibiting HIF-1α activity. This inhibition was associated with reduced mitochondrial respiration and glycolytic activity in human myoblasts exposed to chronic hypoxic conditions. Specifically, while PT2385 (a HIF-2α inhibitor) enhanced myoblast proliferation, this compound resulted in decreased proliferation and metabolic activity .

3. Glioblastoma Cells

This compound has also been studied in glioblastoma models where it reduced the expression of both proneural and mesenchymal markers by inhibiting HIF-1α. This suggests that this compound may impact tumor plasticity and heterogeneity by altering the expression profiles of key transcription factors involved in glioma progression .

Table 1: Summary of Biological Effects of this compound

Implications for Therapeutic Applications

Given its potent inhibitory effects on HIF-1α, this compound presents potential therapeutic applications in conditions characterized by abnormal hypoxic responses. For instance:

- Cancer Therapy : By inhibiting HIF-1α, this compound may reduce tumor growth and metastasis by disrupting the tumor's adaptive mechanisms to hypoxia.

- Muscle Degeneration : In diseases where muscle regeneration is compromised due to chronic hypoxia, targeting HIF pathways with this compound could enhance recovery processes.

属性

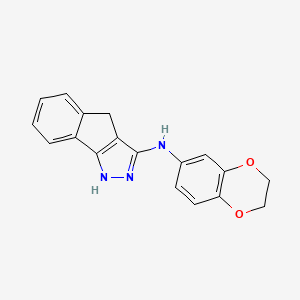

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,4-dihydroindeno[1,2-c]pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O2/c1-2-4-13-11(3-1)9-14-17(13)20-21-18(14)19-12-5-6-15-16(10-12)23-8-7-22-15/h1-6,10H,7-9H2,(H2,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGZKSZVSWAAUHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC3=NNC4=C3CC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does GN 44028 impact endothelin-1 production in adipocytes under hypoxic conditions?

A1: The research demonstrates that GN 44028 effectively attenuates the hypoxia-induced increase in endothelin-1 (ET-1) mRNA expression in 3T3-L1 adipocytes. [] This effect is attributed to GN 44028's ability to inhibit Hypoxia-inducible factor 1-alpha (Hif1α), a key transcription factor activated under low oxygen conditions. The study observed a dose-dependent decrease in both ET-1 and Hif1α mRNA levels upon treatment with GN 44028, indicating its targeted action on this pathway. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。